molecular formula C14H22N2O B6268386 rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans CAS No. 1909286-72-1

rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans

Cat. No.: B6268386
CAS No.: 1909286-72-1
M. Wt: 234.3
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Description

rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a benzyl group, an ethoxy group, and a pyrrolidine ring. It is often studied for its biological activity and potential use in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate precursor.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Ethoxylation: The ethoxy group is added through an etherification reaction.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • rac-1-[(3R,4S)-1-benzyl-4-methoxypyrrolidin-3-yl]methanamine
  • rac-1-[(3R,4S)-1-benzyl-4-propoxypyrrolidin-3-yl]methanamine
  • rac-1-[(3R,4S)-1-benzyl-4-butoxypyrrolidin-3-yl]methanamine

Uniqueness

rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkoxy groups, this compound may exhibit distinct properties and effects, making it valuable for specific research applications.

Properties

CAS No.

1909286-72-1

Molecular Formula

C14H22N2O

Molecular Weight

234.3

Purity

95

Origin of Product

United States

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